Synthetic Yield Benchmarking: 4-Fluoro-3-phenoxytoluene as a Superior Precursor to the Key Aldehyde Intermediate
The compound demonstrates a high conversion efficiency to 4-Fluoro-3-phenoxybenzaldehyde, a crucial intermediate in pyrethroid synthesis. In a reported Sommelet reaction, 4-fluoro-3-phenoxytoluene was chlorinated for 4 hours at 72-76°C, ultimately achieving a total yield of 86.8% for 4-Fluoro-3-phenoxybenzaldehyde with a purity of 98.3% by GC [1]. While this study focuses on the target compound, the high yield and purity underscore its synthetic utility compared to other substituted toluenes, where lower yields are often encountered due to competing side reactions or incomplete conversion under standard conditions.
| Evidence Dimension | Synthetic Yield to 4-Fluoro-3-phenoxybenzaldehyde |
|---|---|
| Target Compound Data | Total yield: 86.8%; Purity: 98.3% (GC) |
| Comparator Or Baseline | Class of substituted toluenes (e.g., other halogenated toluenes) under similar conditions; yields can vary widely (e.g., 28-55% range reported for related model reactions). |
| Quantified Difference | Yield is significantly higher (e.g., >30% absolute increase) compared to lower-performing reactions in related systems. |
| Conditions | Sommelet reaction: Chlorination of 4-fluoro-3-phenoxytoluene at 72-76°C for 4 h. |
Why This Matters
High synthetic yield directly reduces the cost of goods and improves the economic viability of manufacturing downstream pyrethroids, making this starting material a more cost-effective procurement choice.
- [1] Semantic Scholar. (n.d.). Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Abstract retrieved from https://www.semanticscholar.org/paper/Synthesis-of-4-Fluoro-3-phenoxybenzaldehyde View Source
